Eptapirone Eptapirone Eptapirone is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 4.8 nM in a radioligand binding assay). It is selective for 5-HT1A over other 5-HT receptor subtypes, dopamine D2 receptors, α1-adrenergic receptors, and histamine H1 receptors (Kis = <10,000, 1,770, 691.8, and <10,000 nM, respectively). Eptapirone inhibits cAMP stimulation induced by forskolin in HA7 cells transfected with human 5-HT1A receptors (EC50 = 158 nM). In vivo, eptapirone increases extracellular 5-HT in the ventral hippocampus of rats (ED50 = 0.049 mg/kg) and serum corticosterone levels when administered p.o. or i.p. (ED50s = 0.16 and 0.057 mg/kg, respectively). It decreases immobility in rats in a forced swim test and increases punished responding in a pigeon conflict procedure, demonstrating antidepressant-like and anxiolytic activity. Eptapirone (2.5 mg/kg, p.o.) also attenuates hypertension and tachycardia induced by sibutramine in rats with no effect on sibutramine-induced hypophagia.
F 11440 is a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential. Target: 5-HT1AThe affinity of F 11440 for 5-HT1Abinding sites (pKi, 8.33) was higher than that of buspirone (pKi, 7.50), and somewhat lower than that of flesinoxan (pKi, 8.91). In vivo, F 11440 was 4- to 20-fold more potent than flesinoxan, and 30- to 60-fold more potent than buspirone, in exerting 5-HT1A agonist activity at pre- and postsynaptic receptors in rats (measured by, for example, its ability to decrease hippocampal extracellular serotonin (5-HT) levels and to increase plasma corticosterone levels, respectively). F 11440, shown here to be a potent, selective, high efficacy 5-HT1Areceptor agonist, appears to have the potential to exert marked anxiolytic and antidepressant activity in humans.
Brand Name: Vulcanchem
CAS No.: 179756-58-2
VCID: VC0003571
InChI: InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3
SMILES: CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
Molecular Formula: C16H23N7O2
Molecular Weight: 345.4 g/mol

Eptapirone

CAS No.: 179756-58-2

Cat. No.: VC0003571

Molecular Formula: C16H23N7O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Eptapirone - 179756-58-2

CAS No. 179756-58-2
Molecular Formula C16H23N7O2
Molecular Weight 345.4 g/mol
IUPAC Name 4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione
Standard InChI InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3
Standard InChI Key NMYAHEULKSYAPP-UHFFFAOYSA-N
SMILES CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
Canonical SMILES CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
Appearance Solid powder

Chemical and Pharmacological Profile of Eptapirone

Molecular Characteristics

Eptapirone (IUPAC name: pending confirmation) is a small molecule with the chemical formula C<sub>16</sub>H<sub>23</sub>N<sub>7</sub>O<sub>2</sub> and a molar mass of 345.407 g/mol . Its azapirone backbone confers structural similarities to buspirone but with critical modifications that enhance 5-HT1A receptor selectivity. The compound’s three-dimensional configuration enables high-affinity interactions with the receptor’s orthosteric site, as evidenced by computational docking studies .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>16</sub>H<sub>23</sub>N<sub>7</sub>O<sub>2</sub>
Molar Mass345.407 g/mol
Elimination Half-Life2 hours (oral administration)
CAS Registry Number179756-85-5

Mechanism of Action: 5-HT1A Receptor Dynamics

Receptor Activation Paradigm

As a full agonist, eptapirone achieves 100% intrinsic activity at 5-HT1A receptors, surpassing the partial agonism (~30%) of buspirone . This distinction is pharmacologically significant because full agonists can simultaneously desensitize somatodendritic autoreceptors while maximally stimulating postsynaptic receptors—a dual effect hypothesized to enhance antidepressant efficacy . Electrophysiological studies demonstrate that eptapirone reduces dorsal raphe nucleus firing rates by 70–80% at therapeutic doses, indicating robust autoreceptor activation .

Signal Transduction Pathways

The compound preferentially couples to G<sub>i/o</sub> proteins, inhibiting adenylate cyclase and reducing cAMP production. Downstream effects include:

  • Modulation of potassium channels (GIRK), inducing neuronal hyperpolarization

  • Inhibition of voltage-gated calcium channels in presynaptic terminals

  • Activation of ERK/MAP kinase pathways linked to neuroplasticity

Pharmacokinetic Profile

Absorption and Metabolism

Eptapirone exhibits rapid oral absorption, reaching peak plasma concentrations within 1–2 hours. Its short elimination half-life (2 hours) necessitates multiple daily doses for sustained receptor occupancy . Hepatic metabolism primarily involves CYP3A4, with minor contributions from CYP2D6, necessitating caution in patients with polymorphisms in these enzymes .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability~60% (estimated)
Protein Binding85–90%
Major Metabolic PathwayCYP3A4-mediated oxidation
ExcretionRenal (70%), Fecal (30%)

Preclinical Research Findings

Antidepressant-Like Effects

In the Porsolt forced swim test—a rodent model of behavioral despair—eptapirone reduced immobility time by 65% at 0.3 mg/kg, outperforming buspirone (25% reduction), paroxetine (40%), and imipramine (50%) . Chronic administration (14 days) augmented this effect, suggesting progressive autoreceptor desensitization .

Neurochemical Plasticity

Microdialysis studies reveal that acute eptapirone administration increases prefrontal cortex dopamine (25%) and norepinephrine (40%) levels, effects absent in 5-HT1A receptor knockout mice . These findings support its potential for addressing monoaminergic deficits in depression.

Clinical Studies: Sleep Architecture Modulation

REM Sleep Suppression

A randomized, double-blind crossover trial (N=12) compared eptapirone 1.5 mg (AM/PM dosing) with buspirone 20 mg and placebo :

Table 3: REM Sleep Parameters Across Treatments

TreatmentREM Latency (min)REM Duration (min)Wake After Sleep Onset (min)
Placebo63.4 ± 12.890.2 ± 15.345.6 ± 10.2
Eptapirone (AM)313.3 ± 84.6*37.8 ± 12.1*82.4 ± 14.7*
Eptapirone (PM)286.5 ± 76.2*42.3 ± 13.5*68.9 ± 12.3*
Buspirone97.5 ± 43.365.4 ± 14.858.2 ± 11.9

*P<0.01 vs. placebo

Morning administration produced greater wakefulness, while evening dosing maximized REM suppression—a temporal pattern suggesting circadian modulation of 5-HT1A receptor sensitivity .

Comparative Analysis with Buspirone

Intrinsic Activity and Clinical Effects

Eptapirone’s full agonism translates to:

  • 3.2-fold greater REM suppression versus buspirone

  • Faster onset of antidepressant effects in animal models (3 days vs. 14 days)

  • Reduced propensity for initial anxiolytic-paradoxical effects observed with buspirone

Adverse Effect Profile

Both agents increase sleep fragmentation, but eptapirone demonstrates:

  • Higher incidence of transient dizziness (25% vs. 12%)

  • Lower gastrointestinal disturbance (8% vs. 18%)

  • No reported QTc prolongation at therapeutic doses

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